molecular formula C19H18FN3O3S2 B2606377 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide CAS No. 1787879-01-9

3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2606377
CAS No.: 1787879-01-9
M. Wt: 419.49
InChI Key: YIPWUKYCRFKCRD-UHFFFAOYSA-N
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Description

3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzenesulfonamido group, a thiophenyl-pyridinyl moiety, and a propanamide backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic synthesisThe final step involves the formation of the propanamide backbone under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-fluorobenzenesulfonamido)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

3-[(3-fluorophenyl)sulfonylamino]-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c20-17-2-1-3-18(9-17)28(25,26)23-6-4-19(24)22-11-14-8-16(12-21-10-14)15-5-7-27-13-15/h1-3,5,7-10,12-13,23H,4,6,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPWUKYCRFKCRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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